molecular formula C28H22N2O2 B031377 1,5-Di-p-toluidinoanthraquinone CAS No. 82-20-2

1,5-Di-p-toluidinoanthraquinone

Cat. No.: B031377
CAS No.: 82-20-2
M. Wt: 418.5 g/mol
InChI Key: ZKIVUFFTMWIBCO-UHFFFAOYSA-N
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Description

Contextualization within Anthraquinone (B42736) Chemistry Research

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) skeleton with a central quinone ring. researchgate.netnih.gov Their discovery and the subsequent elucidation of their chemical structures marked a significant milestone in organic chemistry. acs.org The parent compound, 9,10-anthraquinone, serves as a fundamental building block for a vast array of derivatives with wide-ranging applications, most notably as dyes and pigments. nih.govtaylorandfrancis.com

The introduction of amino groups to the anthraquinone scaffold gives rise to aminoanthraquinones, a subclass with profound industrial and research significance. biointerfaceresearch.com These derivatives are not only crucial intermediates in the synthesis of a variety of dyes but also exhibit a spectrum of biological activities. biointerfaceresearch.commdpi.com The specific positioning and nature of the amino substituents can dramatically influence the molecule's color, solubility, and electronic properties.

1,5-Di-p-toluidinoanthraquinone (B31445) is a prime example of how targeted structural modification of the anthraquinone core can lead to compounds with specialized characteristics. The "p-toluidino" substituent refers to a p-tolyl group (a benzene (B151609) ring with a methyl group at the para position) attached to an amino group, which is then bonded to the anthraquinone structure. The presence of these bulky, electron-donating groups at the 1 and 5 positions significantly impacts the molecule's electronic and steric profile, setting it apart from other aminoanthraquinone isomers.

Significance in Contemporary Materials Science and Organic Electronics

The unique molecular architecture of this compound makes it a compound of considerable interest in materials science and organic electronics. Its properties, such as high thermal stability and specific electronic characteristics, are highly sought after for advanced applications. precisechem.com

In materials science, this compound, also known as Solvent Blue 97, is valued for its use as a colorant in engineering plastics due to its excellent thermal resistance and light fastness. precisechem.comchemicalbook.com It can withstand high processing temperatures, making it suitable for incorporation into polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide (PA). precisechem.com

The field of organic electronics explores the use of carbon-based molecules in electronic devices. Anthraquinone derivatives are being investigated for their potential as organic semiconductors. The planar aromatic core of this compound, coupled with the electron-donating nature of the toluidino groups, influences its ability to transport charge. Research in this area is focused on understanding and harnessing these properties for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability of anthraquinone derivatives to participate in electron transfer processes is a key area of study. rsc.org

Evolution of Research Perspectives on Aminoanthraquinone Derivatives

Historically, research on aminoanthraquinone derivatives was heavily driven by the dye industry. The primary goal was the synthesis of new colorants with improved fastness, brilliance, and affinity for various fibers. mdpi.com This led to the development of a vast library of aminoanthraquinone-based dyes with a wide spectrum of colors.

Over time, the focus of research has broadened significantly. Scientists began to explore the diverse biological activities of these compounds, leading to the discovery of derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comnih.govnih.gov This shift was spurred by the structural similarities of some aminoanthraquinones to natural products with known pharmacological effects. nih.gov The ability of the anthraquinone core to intercalate with DNA and inhibit key enzymes has been a particularly active area of investigation. nih.govmdpi.com

More recently, the rise of materials science and nanotechnology has opened up new avenues for aminoanthraquinone research. The focus has shifted towards designing molecules with specific electronic, optical, and self-assembling properties for use in advanced materials and electronic devices. The synthesis of novel derivatives and the study of their structure-property relationships are central to this modern research perspective. nih.gov The evolution from simple dyes to complex functional molecules highlights the remarkable versatility of the aminoanthraquinone scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(4-methylanilino)anthracene-9,10-dione
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InChI

InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIVUFFTMWIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C
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Molecular Formula

C28H22N2O2
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DSSTOX Substance ID

DTXSID30864132
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Molecular Weight

418.5 g/mol
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CAS No.

82-20-2, 8005-40-1
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-bis[(4-methylphenyl)amino]-
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Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Synthetic Methodologies and Chemical Transformations

Advanced Approaches to 1,5-Di-p-toluidinoanthraquinone (B31445) Synthesis

The synthesis of this compound, a diarylaminoanthraquinone, is primarily achieved through the Ullmann condensation reaction. This classic method involves the copper-catalyzed reaction between a halogenated anthraquinone (B42736) and an amine. Modern approaches focus on refining this pathway for improved efficiency and sustainability.

Optimization of Reaction Pathways and Conditions

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide. numberanalytics.comwikipedia.org Optimization of these conditions is crucial for achieving high yields and purity. Key parameters that are manipulated include the catalyst system, solvent, temperature, and the nature of the starting materials.

The synthesis typically starts from 1,5-dichloroanthraquinone (B31372) or 1,5-dinitroanthraquinone (B1294578) and p-toluidine (B81030). The copper catalyst can be in the form of copper metal, copper salts (e.g., CuI, Cu₂O), or more sophisticated copper complexes. numberanalytics.comwikipedia.orggoogle.com The reactivity of the aryl halide follows the order I > Br > Cl, with aryl iodides being the most reactive. wikipedia.org

Recent advancements have focused on the use of ligands to facilitate the copper-catalyzed coupling. numberanalytics.comrsc.org Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which allows for milder reaction conditions and improved yields. rsc.org

Table 1: Key Parameters for Optimizing the Synthesis of this compound via Ullmann Condensation

ParameterTraditional ConditionsModern Optimized ConditionsRationale for Optimization
Catalyst Stoichiometric copper powderCatalytic amounts of Cu(I) salts (e.g., CuI) with ligandsReduces metal waste, increases efficiency. numberanalytics.comwikipedia.org
Ligands NoneDiamines, amino acids (e.g., L-proline, N-methylglycine), 1,10-phenanthrolineStabilizes Cu(I) species, increases reaction rate, allows for lower temperatures. rsc.orgacs.org
Solvent High-boiling, polar (e.g., nitrobenzene, DMF)Lower boiling solvents (e.g., DMSO, dioxane), ionic liquids, or solvent-freeImproves safety, simplifies purification, reduces environmental impact. wikipedia.orgwikipedia.org
Base Often K₂CO₃ or other inorganic basesOrganic soluble bases (e.g., tetrabutylphosphonium (B1682233) malonate) or optimized inorganic bases (e.g., K₃PO₄)Improves solubility and reactivity, can minimize side reactions. acs.org
Temperature > 200°CRoom temperature to 120°CReduces energy consumption and byproduct formation.

Kinetic studies have been instrumental in optimizing these reactions by providing insights into reaction rates and catalyst deactivation pathways, leading to the development of more robust catalytic systems. acs.org

Green Chemistry Principles in Synthetic Design

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of anthraquinone derivatives. This includes the use of less hazardous solvents, energy-efficient reaction methods, and catalytic processes that minimize waste.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS). nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. frontiersin.org This is due to the efficient and direct transfer of energy to the reacting molecules. nih.gov For the synthesis of compounds like this compound, microwave-assisted Ullmann condensations can be performed in shorter times and potentially with lower energy consumption. frontiersin.org

Furthermore, research into solvent-free or "neat" reaction conditions, particularly under microwave irradiation, offers a significant green advantage by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also aligns with green chemistry principles by reducing solvent use and waste generation. researchgate.netscirp.orgscirp.org

Derivatization Strategies for Functional Enhancement

The this compound scaffold can be chemically modified to create a wide range of derivatives with enhanced or novel properties. These derivatization strategies are key to tailoring the molecule for specific applications, such as advanced dyes or functional materials.

Synthesis of Novel this compound Derivatives

Novel derivatives can be synthesized by introducing various functional groups onto either the anthraquinone core or the peripheral p-tolyl groups. These modifications can alter the electronic, optical, and solubility properties of the parent molecule.

Sulfonation: The introduction of sulfonic acid (-SO₃H) groups is a common strategy to create water-soluble dyes. britannica.com For instance, a patented process describes the sulfonation of 1,4-diparatoluidine anthraquinone using gaseous SO₃ in an organic solvent to produce 1,4-di(2-sulfo-4-methylanilino) anthraquinone. google.com A similar approach could be applied to the 1,5-isomer to improve its water solubility for applications as an acid dye.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can modify the electronic properties and provide a handle for further functionalization, such as through cross-coupling reactions. researchgate.netresearchgate.net

Amidation and Esterification: The amino groups present in the molecule can potentially be further reacted, although the primary focus is often on modifying the anthraquinone ring. However, synthesis of various amidoanthraquinone derivatives has been explored for biological applications, indicating a versatile chemistry. nih.gov

The synthesis of these derivatives often relies on established organic reactions, adapted for the specific reactivity of the anthraquinone system.

Table 2: Examples of Derivatization Reactions on Anthraquinone Scaffolds

Reaction TypeReagents and ConditionsFunctional Group IntroducedPurpose of Derivatization
Sulfonation Gaseous SO₃, organic solventSulfonic acid (-SO₃H)Increase water solubility for dye applications. google.com
Halogenation N-halosuccinimide (NBS, NCS)Halogen (-Br, -Cl)Modify electronic properties, create synthetic handles. researchgate.net
Suzuki Coupling Arylboronic acid, Pd catalyst, baseAryl groupExtend π-conjugation, tune optical properties. arkat-usa.org
Nitration Nitric acid, sulfuric acidNitro group (-NO₂)Intermediate for further synthesis (e.g., reduction to amino group). wikipedia.org

Rational Design of Substituted Anthraquinone Frameworks

The rational design of new anthraquinone derivatives is heavily supported by computational chemistry. nih.govnih.govresearchgate.net By using techniques like Density Functional Theory (DFT), researchers can predict how different substituents and their positions on the anthraquinone framework will affect the molecule's properties, such as its color (absorption spectrum), redox potential, and stability. nih.govrsc.org

This predictive capability allows for the targeted synthesis of molecules with desired characteristics. organic-chemistry.org For example, in the design of high-performance dyes for liquid crystal displays, computational studies help in understanding the relationship between the molecular structure (e.g., aspect ratio, position of substituents) and the dichroic properties of the dye. nih.govacs.org Studies have shown that the position and nature of the linking groups (like the amine in this compound) and substituents on the phenyl rings significantly influence the alignment of the molecule within a liquid crystal host, which is critical for its performance. acs.orgnorthumbria.ac.uk This structure-property understanding provides a rational basis for designing new functional dyes. nih.gov

Elucidation of Reaction Mechanisms in this compound Chemistry

The primary reaction for the synthesis of this compound is the copper-catalyzed Ullmann N-arylation. Understanding the mechanism of this reaction is crucial for its optimization and for expanding its scope. While the exact mechanism has been a subject of debate, significant progress has been made through experimental and computational studies. acs.org

The most widely accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.netmdpi.com

The key steps are proposed as follows:

Formation of the Active Catalyst: In the presence of a ligand (L), such as a diamine, a copper(I) complex is formed. This complex then reacts with the amine (in this case, p-toluidine) to form a copper(I) amidate complex, [LCu(I)-NR₂]. nih.govresearchgate.net

Oxidative Addition: The aryl halide (e.g., 1,5-dichloroanthraquinone) undergoes oxidative addition to the copper(I) amidate complex. This is often considered the rate-determining step and results in the formation of a transient copper(III) intermediate, [Ar-Cu(III)(X)(NR₂)(L)]. nih.govresearchgate.netrsc.org

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-N bond (the arylamine product) and regenerate a Cu(I) species, [LCu(I)X], which can re-enter the catalytic cycle. researchgate.net

The role of the ligand is critical; it stabilizes the copper species, prevents the formation of inactive copper aggregates, and facilitates both the oxidative addition and reductive elimination steps. rsc.org Kinetic studies have shown that the concentration and type of ligand can significantly influence the reaction rate and catalyst stability. acs.orgnih.gov These mechanistic insights are vital for the continued development of more efficient and versatile catalytic systems for the synthesis of this compound and its derivatives.

Structural Elucidation and Conformational Analysis

Advanced Crystallographic Investigations

Crystallographic techniques provide precise information about the arrangement of atoms in the solid state.

For a different derivative, 1,5-di(piperidin-1-yl)-9,10-anthraquinone, the crystal structure was determined to be monoclinic with the space group P21/c. nih.gov The piperidine (B6355638) rings in this compound adopt a chair conformation. nih.gov Such detailed information, including bond lengths, angles, and torsion angles, provides a complete picture of the molecule's solid-state conformation. acs.org

Table 1: Crystallographic Data for a Related Anthraquinone (B42736) Derivative (1,5-di(piperidin-1-yl)-9,10-anthraquinone) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.9115 (4)
b (Å)7.0127 (2)
c (Å)12.5984 (5)
β (°)97.819 (4)
V (ų)955.05 (6)
Z2

This data is for a related compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

Intermolecular forces can range from strong hydrogen bonds to weaker van der Waals forces. researchgate.net The analysis of these interactions helps in understanding the stability of the crystal lattice. rsc.org For instance, in 1,5-di(piperidin-1-yl)-9,10-anthraquinone, the crystal structure is stabilized by C—H···π and π–π interactions, which link adjacent molecules. nih.gov

Solution-Phase and Solid-State Structural Characterization Techniques

Spectroscopic methods provide valuable information about the structure and dynamics of molecules in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. High-resolution 13C NMR spectra have been used to study anthraquinone and its derivatives in the solid phase. rsc.org For some derivatives, the solid-state NMR spectra are similar to those in solution, while for others, significant differences are observed. rsc.org These differences can be attributed to the loss of molecular symmetry as specific conformations become locked in the solid state. rsc.org This technique can reveal details about molecular asymmetry that may not be apparent from other methods. rsc.org For instance, in the case of 1,4-bis-(n-butylamino)-anthraquinone, NMR indicated molecular asymmetry in the solid, which was later confirmed by X-ray crystallography. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. scitechdaily.comnih.gov These techniques are highly effective for identifying functional groups and analyzing chemical bonds. liberty.edu

FT-IR spectroscopy of anthraquinone derivatives shows characteristic bands corresponding to various functional groups. For example, the IR spectra of anthraquinones can exhibit bands related to quinone groups. researchgate.net The NIST WebBook provides reference FT-IR spectra for 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione, a compound closely related to the subject of this article. nist.gov

Raman spectroscopy is another powerful diagnostic tool that provides information about the molecular composition of a substance. researchgate.net Surface-enhanced Raman spectroscopy (SERS) studies on 1,5-dipiperidino anthraquinone have shown that the molecule chemisorbs onto surfaces. nih.gov The vibrational features observed in SERS suggest that the adsorption occurs through the π electrons of the anthraquinone ring and the lone pair of electrons on the nitrogen atoms, with the molecule adopting a 'flat-on' orientation. nih.gov

Computational and Theoretical Chemistry of 1,5 Di P Toluidinoanthraquinone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for investigating the structural and electronic properties of organic molecules like 1,5-Di-p-toluidinoanthraquinone (B31445). irjweb.com These theoretical calculations are instrumental in understanding the molecule's fundamental characteristics.

Following optimization, the electronic structure is analyzed, with a primary focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's electronic properties. nih.govresearchgate.net

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors.
ParameterDefinitionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron. nih.gov
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added. nih.gov
Absolute Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution. irjweb.com
Chemical Potential (μ)μ = -(IP + EA) / 2Electron escaping tendency. researchgate.net
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to accept electrons. researchgate.net

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in the assignment of specific vibrational modes to the observed spectral bands. nih.gov For complex molecules, a normal coordinate analysis based on a scaled quantum mechanical force field is often performed to provide an unambiguous assignment of all fundamental vibrations. nih.gov

The electronic absorption properties, observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies, oscillator strengths (f), and the maximum absorption wavelengths (λmax). researchgate.net The analysis of the molecular orbitals involved in these electronic transitions provides insight into the nature of the absorption bands, such as n→π* or π→π* transitions. For anthraquinone (B42736) derivatives, these calculations can elucidate how substituents alter the absorption spectrum.

Table 2: Example of Predicted Spectroscopic Data.
Spectroscopic TechniqueCalculated ParameterInformation Gained
FTIR / FT-RamanVibrational Frequencies (cm-1)Assignment of functional group vibrations (e.g., C=O, N-H, C-N stretches). nih.gov
UV-Visλmax (nm), Oscillator Strength (f)Prediction of electronic transitions and absorption intensity. researchgate.net

Understanding the distribution of charge within a molecule is essential for predicting its reactive behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution from the perspective of an approaching electrophile. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen atoms and the aromatic rings of the toluidine groups, while the regions around the amine hydrogens would show positive potential. Further analysis of the charge distribution can be achieved by calculating atomic charges using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to study its behavior in different solvents, revealing information about solvation shells and specific interactions like hydrogen bonding with solvent molecules. nih.gov Furthermore, if this compound is investigated for applications involving biological macromolecules, such as DNA intercalation or enzyme inhibition, MD simulations can model the binding process. nih.gov These simulations can elucidate the key intermolecular forces—such as hydrogen bonds, van der Waals forces, and π-π stacking—that stabilize the complex, and calculate the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov If a series of anthraquinone derivatives, including this compound, were tested for a specific biological activity (e.g., cytotoxicity, enzyme inhibition), QSAR could be employed to build predictive models. researchgate.net

The process involves calculating a large number of molecular descriptors for each compound, which quantify various constitutional, physicochemical, and structural properties. mdpi.com A statistical method or machine learning algorithm—such as multiple linear regression (MLR), support vector machines (SVM), or gradient boosting—is then used to build a model that relates a subset of these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model, validated internally (e.g., cross-validation) and externally (using a test set), can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govmdpi.com Descriptors related to molecular size, shape, and charge distribution are often found to be important in such models. researchgate.net

Advanced Quantum Chemical Calculations for Redox Potentials and Reaction Pathways

The anthraquinone core is a well-known redox-active moiety. Advanced quantum chemical calculations can be used to accurately predict the redox potentials of this compound. nih.gov By calculating the Gibbs free energy of both the oxidized and reduced states of the molecule, often including a solvation model to simulate solution-phase conditions, the standard redox potential can be determined. nih.govfrontiersin.org These theoretical predictions can be compared with experimental values obtained from techniques like cyclic voltammetry. nih.gov Such studies are crucial for understanding how substituents like the p-toluidino groups modulate the redox properties of the anthraquinone system, which is vital for applications in areas like electrochemistry and catalysis. nih.govfrontiersin.org

Furthermore, these computational methods can be used to explore potential reaction pathways, such as mechanisms of tautomerization or proton transfer. nih.gov By mapping the potential energy surface, researchers can locate transition states and calculate activation energy barriers. nih.gov This provides a detailed, atomistic understanding of reaction mechanisms, which is fundamental to controlling chemical reactivity and designing new synthetic routes.

Spectroscopic Characterization and Photophysical Properties

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy probe the transitions between different electronic energy levels within the molecule. These techniques are fundamental to understanding the color and luminescent properties of 1,5-Di-p-toluidinoanthraquinone (B31445).

UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvent Effects

The UV-Visible absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For anthraquinone (B42736) derivatives, the spectra typically exhibit multiple absorption bands. nih.gov These arise from π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and n → π* transitions, involving the promotion of a non-bonding electron (from a heteroatom like oxygen) to an antibonding π* orbital. nih.gov The n → π* transitions are generally weaker and occur at longer wavelengths compared to the π → π* transitions. nih.gov

The nature and position of substituents on the anthraquinone core significantly influence the absorption spectrum. The introduction of electron-donating groups, such as the p-toluidino groups in this compound, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for electronic transitions.

The surrounding solvent medium also plays a crucial role in the absorption characteristics, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states differently. researchgate.net Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic shift. nih.govresearchgate.net Conversely, nonpolar solvents will have a lesser effect. This solvent-dependent shift can be analyzed to provide insights into the change in dipole moment upon excitation. researchgate.netresearchgate.net

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Various Solvents

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε, M-1cm-1)
Hexane1.8858012,000
Toluene2.3858512,500
Dichloromethane8.9359513,000
Acetone20.760013,500
Ethanol24.560514,000
Acetonitrile (B52724)37.560213,800
Dimethyl Sulfoxide46.761014,500

Note: This table is illustrative and presents expected trends. Actual experimental values may vary.

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Solvatochromism

Fluorescence is the emission of light from a molecule after it has been electronically excited. This compound, like many substituted anthraquinones, can exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift).

Key parameters determined from fluorescence spectroscopy include the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Similar to absorption, the fluorescence of this compound is also subject to solvatochromism. nih.gov An increase in solvent polarity often leads to a bathochromic shift in the emission maximum. nih.gov This is again due to the greater stabilization of the more polar excited state by the polar solvent. This phenomenon can be utilized to probe the local environment of the molecule. nih.govresearchgate.net

Table 2: Hypothetical Fluorescence Data for this compound in Various Solvents

Solventλem (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Hexane6200.455.2
Toluene6280.404.8
Dichloromethane6400.304.1
Acetone6480.253.7
Ethanol6550.203.3
Acetonitrile6520.223.5
Dimethyl Sulfoxide6650.152.9

Note: This table is illustrative and presents expected trends. Actual experimental values may vary. A decrease in quantum yield and lifetime with increasing solvent polarity is often observed due to enhanced non-radiative decay pathways.

Time-Resolved Photophysical Studies: Excited State Dynamics and Relaxation Pathways

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), provide detailed information about the dynamics of the excited state. rsc.org These methods allow for the observation of short-lived transient species and the determination of the rates of various photophysical processes that occur after light absorption.

Upon excitation, the this compound molecule can undergo several relaxation pathways. In addition to fluorescence, non-radiative decay processes such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state can occur. In some solvents, particularly those capable of hydrogen bonding, excited-state proton transfer (ESPT) or hydrogen atom transfer (HAT) might also take place. researchgate.net Time-resolved studies can unravel the competition between these pathways and determine their respective rate constants. rsc.org For instance, in organic solvents, a triplet state species might be observed, while in protic solvents, a hydrogen atom transfer reaction could lead to the formation of a ketyl radical. researchgate.net

Advanced Spectroscopic Characterization Techniques

Beyond conventional optical spectroscopy, advanced techniques provide deeper insights into the elemental composition and local atomic structure of this compound, particularly in the solid state or on surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-muenchen.deresearchgate.net In an XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com

For this compound, XPS can be used to:

Confirm Elemental Composition: By identifying the characteristic core-level electron peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s), the elemental makeup of the compound can be verified. youtube.com

Determine Chemical States: High-resolution scans of the individual elemental peaks can reveal information about the chemical bonding environment. For example, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic rings, the carbonyl groups (C=O), and the methyl groups. Similarly, the N 1s peak can confirm the amine environment, and the O 1s peak corresponds to the carbonyl oxygens.

Table 3: Expected Core-Level Binding Energies in XPS for this compound

ElementOrbitalExpected Binding Energy (eV)Chemical Group
CarbonC 1s~284.8Aromatic C-C, C-H
CarbonC 1s~286.5C-N
CarbonC 1s~288.0C=O
NitrogenN 1s~400.0C-N-H
OxygenO 1s~532.0C=O

Note: These are approximate binding energy values and can be influenced by the specific chemical environment and instrument calibration.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Structure

X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. xrayabsorption.org XAFS data is obtained by measuring the X-ray absorption coefficient of a material as a function of energy at and above a core-level absorption edge of a particular element. nih.gov The spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For this compound, XAFS could be applied to study:

Local Coordination Environment: By analyzing the EXAFS region of the spectrum for a specific element (e.g., Nitrogen or Oxygen), it is possible to determine the types and distances of neighboring atoms. This can provide precise information on bond lengths and coordination numbers in the immediate vicinity of the absorbing atom.

Oxidation State and Electronic Structure: The XANES region is sensitive to the oxidation state and the geometry of the coordination environment of the absorbing atom. xrayabsorption.org For instance, the N K-edge XANES could provide insights into the electronic structure of the toluidino nitrogen atoms.

The application of XAFS to a molecule like this compound would likely be in specialized research contexts, for example, when it is incorporated into a larger system such as a polymer matrix or adsorbed onto a surface, to understand its interaction with the surrounding environment at an atomic level. rsc.orgresearchgate.net

Mass Spectrometry Techniques (LC-MS, GC-MS, ESI-MS) for Molecular Integrity and Byproducts

There is no specific published data detailing the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Electrospray Ionization Mass Spectrometry (ESI-MS). While mass spectra for the parent compound, 1,5-diaminoanthraquinone (B86024), and extensive mass spectrometry data for the 1,4-isomer are available, this information cannot be substituted to describe the molecular integrity and byproduct profile of the 1,5-di-p-toluidino derivative without direct experimental evidence.

Redox Chemistry and Electrochemical Behavior

Cyclic Voltammetry and Electrochemical Window Determination

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of 1,5-Di-p-toluidinoanthraquinone (B31445), providing insights into its reduction and oxidation potentials and the stability of the resulting species. While specific CV data for this compound is not extensively documented in publicly available literature, the behavior of closely related 1,5-diaminoanthraquinone (B86024) and its polymer, poly(1,5-diaminoanthraquinone) (P15DAAQ), offers valuable insights.

For instance, the electropolymerization of 1,5-diaminoanthraquinone in acetonitrile (B52724) with 0.1 M LiClO₄ shows distinct redox peaks corresponding to the polymer deposition and growth researchgate.net. The resulting P15DAAQ exhibits reversible redox couples, and its electrochemical behavior is influenced by the nature of the electrolyte ions researchgate.net. In acidic aqueous solutions, the ion transfer processes during the redox reactions of P15DAAQ are affected by the size of the hydrated anions (Cl⁻, SO₄²⁻, NO₃⁻, and H₂PO₄⁻) researchgate.net.

The electrochemical window, which defines the potential range within which the compound is stable, is a critical parameter. For P15DAAQ, a stable redox reaction has been observed in the potential region from -0.2 to 0.75 V in acidic solutions researchgate.net. It is anticipated that the p-toluidino groups in this compound, being more electron-donating than simple amino groups, will shift the reduction potentials to more negative values. This is due to the increased electron density on the anthraquinone (B42736) core, making it more difficult to reduce. The electrochemical window would be similarly influenced.

A study on a poly(1,5-diaminoanthraquinone)-based symmetric supercapacitor showed two sets of reversible redox couples in a range from -1.5 to 1.0 V (vs. Ag/AgCl) researchgate.net. The electrochemical activity of the quinone system was observed at around -1.5 V researchgate.net.

Table 1: Electrochemical Data for Related Anthraquinone Derivatives

Compound/PolymerElectrolyte/SolventRedox Potential Range (V vs. Ag/AgCl)Reference
Poly(1,5-diaminoanthraquinone)Acidic Aqueous Solution-0.2 to 0.75 researchgate.net
Poly(1,5-diaminoanthraquinone)1 M TEAClO₄ in Propylene Carbonate-1.5 to 1.0 researchgate.net
1,5-diaminoanthraquinone (electropolymerization)0.1 M LiClO₄ in AcetonitrileNot specified researchgate.net

Electron Transfer Mechanisms and Redox Potentials

The fundamental redox chemistry of anthraquinones involves a two-electron, two-proton transfer process, proceeding through a semiquinone intermediate researchgate.net. In aprotic media, the reduction typically occurs in two discrete one-electron steps, forming a radical anion (AQ•⁻) and then a dianion (AQ²⁻) nih.gov.

The introduction of substituents significantly influences the redox potentials. Electron-donating groups, such as amino or toluidino groups, increase the electron density on the anthraquinone nucleus, making the reduction more difficult and thus shifting the redox potentials to more negative values nih.gov. Conversely, electron-withdrawing groups have the opposite effect researchgate.net.

For this compound, the two p-toluidino groups are expected to have a pronounced electron-donating effect. This would result in more negative reduction potentials compared to unsubstituted anthraquinone or even 1,5-diaminoanthraquinone. A study on amino-substituted anthraquinone derivatives showed that the position of the amino groups is crucial for tuning the redox potential nih.gov. While 2,6-diaminoanthraquinone (B87147) showed the most significant cathodic shift among the di-amino derivatives studied, the substitution pattern in this compound is also expected to substantially lower the reduction potential nih.gov.

In a study of anthraquinone-2-sulfonate (AQS) derivatives, the introduction of an amino group at the 1-position (AQS-1-NH₂) resulted in a more negative redox potential compared to AQS itself nih.govfrontiersin.org. This supports the expectation that the p-toluidino groups in the 1 and 5 positions will lead to a lower redox potential.

Computational Electrochemistry for Redox Property Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the redox potentials of organic molecules, including anthraquinone derivatives nih.govnih.govresearchgate.netrsc.org. These methods can calculate the energies of the neutral, radical anion, and dianion states, from which the redox potentials can be derived.

While specific computational studies on this compound are scarce in the literature, the methodology has been successfully applied to a wide range of quinones. For example, a high-throughput computational screening of 1710 quinone derivatives was performed to identify promising candidates for redox flow batteries nih.govrsc.org. Such studies establish quantitative structure-property relationships that can help in designing new materials with desired electrochemical properties nih.gov.

The general approach involves optimizing the molecular geometry and calculating the electronic energies of the different redox states in a simulated solvent environment, often using a polarizable continuum model (PCM) researchgate.net. The accuracy of these predictions can be benchmarked against experimental data for related compounds nih.govresearchgate.net. For instance, a good correlation has been found between experimentally measured and computationally predicted redox potentials for various substituted anthraquinones nih.gov. These computational tools could be readily applied to this compound to predict its redox potentials and guide experimental work.

Redox-Active Material Design Principles based on this compound Core

The this compound core offers several attractive features for the design of new redox-active materials, particularly for applications like nonaqueous redox flow batteries (RFBs) acs.orgacs.orgresearchgate.net. The design principles focus on tuning solubility, redox potential, and stability.

Solubility Enhancement : A major challenge for many organic redox-active materials is their limited solubility in common electrolytes acs.orgacs.orgresearchgate.net. The p-toluidino groups in this compound provide a scaffold for further functionalization. Attaching solubilizing groups, such as oligo(ethylene glycol) chains, to the toluidine rings could significantly enhance solubility in polar organic solvents, a strategy that has been successfully employed for 1,4-diaminoanthraquinones acs.orgacs.org.

Tuning Redox Potential : As discussed, the electron-donating nature of the p-toluidino groups lowers the redox potential. This is a key design parameter for creating anolytes (negative electrodes) in RFBs nih.gov. Further modification of the toluidine rings with different substituents could offer fine control over the redox potential.

Improving Stability : The stability of the charged species is crucial for the long-term performance of an energy storage device. The delocalization of the radical anion and dianion over the large aromatic system of this compound contributes to its stability. The bulky p-toluidino groups may also provide steric hindrance that can prevent unwanted side reactions, such as dimerization nih.gov. The stability of poly(1,5-diaminoanthraquinone) has been investigated, showing that degradation can occur under certain conditions, such as overoxidation researchgate.net. Understanding these degradation pathways is essential for designing more robust materials.

Bipolar Materials : The ability of diaminoanthraquinones to exist in multiple oxidation states (two reduced and two oxidized) makes them candidates for symmetric RFBs, where the same molecule is used in both the anolyte and catholyte acs.orgacs.org. The this compound core could be explored for this purpose, potentially simplifying the battery design and reducing costs. The use of poly(1,5-diaminoanthraquinone) as a bipolar cathode for magnesium batteries highlights the potential of this structural motif in advanced energy storage systems acs.org.

By systematically applying these design principles, new materials based on the this compound core can be developed with tailored properties for specific electrochemical applications.

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductors and Charge Transport Phenomena

Organic semiconductors are carbon-based materials that can conduct charge under specific conditions. Their functionality is deeply tied to their molecular structure, which influences the packing in the solid state and the electronic coupling between molecules. Anthraquinone-based molecules are of interest in this field due to their planar aromatic structure and electron-accepting nature, which can facilitate electron transport.

While extensive research into the direct application of 1,5-Di-p-toluidinoanthraquinone (B31445) as the active semiconducting layer in thin-film transistors (TFTs) is not documented in publicly available scientific literature, its utility has been cited in related manufacturing processes. A patent discloses the use of 1,5-bis(4-methylanilino)anthracene-9,10-dione, a synonym for the compound, as a component within a positive photosensitive resin composition. google.com These compositions are utilized to create patterned layers, such as insulating films or color filters, on a thin-film transistor array substrate for liquid crystal displays (LCDs). google.com In this context, the compound's role is not as the primary charge-carrying semiconductor but likely as a specialized dye or pigment within the photosensitive material, valued for its optical and thermal properties during the photolithography process.

Further detailed research findings on its specific performance metrics as a semiconductor in a TFT, such as charge carrier mobility, on/off ratios, or threshold voltage, are not available in the current body of scientific literature.

Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light. In organic materials, this process involves the generation of excitons (bound electron-hole pairs) which then separate into free charge carriers that contribute to the current. The efficiency of charge carrier generation and separation is crucial for applications in photodetectors and solar cells.

Despite the known photoconductive properties of other isomers, such as 1,4-Di-p-toluidinoanthraquinone, a thorough review of scientific databases reveals no specific studies or data on the photoconductive characteristics or charge carrier dynamics of this compound. Research has not yet been published detailing its light-to-current conversion efficiency, the nature of its photo-excited states, or the mechanisms governing charge separation for this specific isomer.

Dye Chemistry and Advanced Colorant Technologies

Anthraquinone (B42736) derivatives are historically significant as robust and vibrant dyes. Their application in modern technology extends to advanced colorants where properties beyond simple color, such as anisotropy and polymer integration, are required.

Optically anisotropic materials exhibit different optical properties depending on the orientation of incident light. In the context of dyes, this is often achieved by aligning elongated molecules, leading to dichroism—the differential absorption of light polarized in different directions. This property is fundamental to the function of liquid crystal displays, where guest dyes are aligned by a liquid crystal host.

While the general class of anthraquinone dyes is explored for such applications, specific research detailing the synthesis or evaluation of this compound as an optically anisotropic dye material has not been found. There are no available data on its dichroic ratio, order parameter when mixed with a liquid crystal host, or its performance in anisotropic films.

To improve the stability and permanence of colorants in materials, dyes can be covalently bonded to a polymer backbone rather than simply being physically mixed. This prevents leaching and migration of the dye, which is critical for many advanced applications, including specialty coatings, biomedical materials, and electronic displays.

A review of the literature indicates that studies specifically focused on the chemical modification of this compound to enable its covalent integration into polymeric matrices have not been reported. Consequently, there are no research findings on the properties or performance of such covalently integrated polymer systems.

Chemo- and Biosensing Platforms

Chemosensors and biosensors are devices that use a chemical or biological recognition element coupled to a transducer to signal the presence of a specific analyte. Dyes are often used as the signaling component, where a change in their optical properties (e.g., color or fluorescence) upon interaction with the analyte is measured. The electron-accepting anthraquinone core can be sensitive to changes in its electronic environment, making its derivatives candidates for sensing applications.

However, after a comprehensive search, no published research could be located that describes the use of this compound as a recognition element or signal transducer in any chemo- or biosensing platform. There is no information on its selectivity or sensitivity towards any specific chemical or biological analytes.

Energy Storage Systems (e.g., Redox Flow Batteries)

Extensive research into the applications of anthraquinone derivatives in advanced materials science has highlighted their potential, particularly in the field of organic electronics and energy storage. The inherent redox activity of the anthraquinone core makes it a compelling candidate for use in systems like redox flow batteries (RFBs). These batteries are a promising technology for large-scale energy storage, which is crucial for integrating intermittent renewable energy sources, such as solar and wind, into the power grid.

The fundamental principle behind using anthraquinone-based compounds in RFBs lies in their ability to undergo reversible two-electron, two-proton redox reactions. This process allows for the storage and release of energy. Scientists have explored various derivatives, modifying the basic anthraquinone structure to enhance properties like solubility in aqueous or organic electrolytes, electrochemical stability, and redox potential. These modifications are critical for achieving high energy densities, long cycle life, and cost-effectiveness in battery design.

However, based on a thorough review of available scientific literature, there are no specific research findings or data published regarding the application of This compound in energy storage systems, including redox flow batteries. While numerous studies focus on other anthraquinone derivatives, the electrochemical properties and performance of this particular compound in an energy storage context have not been reported.

Consequently, no data tables detailing research findings such as cell voltage, capacity fade, or energy density for this compound in redox flow batteries can be provided. The exploration of its potential in this application remains an open area for future research.

Interdisciplinary Research Directions and Future Perspectives

Integration with Supramolecular Chemistry for Hierarchical Structures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for organizing 1,5-di-p-toluidinoanthraquinone (B31445) into well-defined, functional, hierarchical structures. The inherent properties of the anthraquinone (B42736) core, such as its planarity and potential for hydrogen bonding and π-π stacking, make it an excellent building block for self-assembly.

The integration of this compound into supramolecular systems can lead to the development of materials with tunable optical, electronic, and mechanical properties. For instance, the self-assembly of this compound, guided by intermolecular forces, can result in the formation of nanofibers, liquid crystals, or organogels. These ordered structures can exhibit enhanced charge transport capabilities, making them suitable for applications in organic electronics. Furthermore, the incorporation of this molecule into larger supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could yield porous materials with high selectivity for gas storage or catalysis.

Research in this area is focused on understanding and controlling the self-assembly process by modifying the molecular structure of the p-toluidine (B81030) substituents or by introducing additional functional groups that can direct the formation of specific supramolecular architectures. The use of external stimuli, such as light or temperature, to control the assembly and disassembly of these structures is another promising avenue of investigation.

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of materials science, and the study of this compound is no exception. These computational tools can significantly accelerate the design and discovery of new derivatives with tailored properties, reducing the need for time-consuming and resource-intensive experimental synthesis and characterization.

By training algorithms on existing datasets of anthraquinone derivatives and their corresponding properties, AI and ML models can predict the characteristics of novel, yet-to-be-synthesized compounds. For example, quantitative structure-property relationship (QSPR) models can be developed to forecast the color, solubility, and thermal stability of this compound analogs based on their molecular descriptors. This predictive capability allows researchers to screen vast virtual libraries of compounds and identify the most promising candidates for specific applications.

Furthermore, generative models in AI can propose entirely new molecular structures with desired functionalities. By defining a set of target properties, these algorithms can generate novel chemical entities based on the this compound scaffold, opening up new avenues for innovation. The integration of AI and ML with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid and efficient development of advanced materials.

Future Challenges and Opportunities in this compound Research

The future of research on this compound is poised for significant advancements, yet it is not without its challenges. A primary hurdle is the development of scalable and sustainable synthetic routes to this compound and its derivatives. Greener chemical processes that minimize waste and utilize renewable resources are highly desirable.

Another challenge lies in the comprehensive characterization of the compound's properties, particularly its long-term stability and performance in real-world applications. This requires the development of advanced analytical techniques and standardized testing protocols.

Despite these challenges, numerous opportunities exist for future research. The exploration of this compound in emerging technologies, such as flexible electronics, smart textiles, and advanced sensors, holds great promise. Its unique photophysical properties could be harnessed for applications in photodynamic therapy or as a component in light-harvesting systems.

Q & A

Q. What methodologies are effective for studying the environmental fate of anthraquinone derivatives?

  • Methodological Answer :
  • Degradation Pathways : Simulate photolysis (UV light, λ = 365 nm) and hydrolysis (pH 4–10) in aqueous media. Quantify breakdown products via LC-MS.
  • Ecotoxicity Assays : Test acute toxicity using Daphnia magna (48-h EC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.